

Application Notes and Protocols: RMC-4550 and Immunotherapy Combination Studies

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Compound of Interest

Compound Name: RMC-4550

Cat. No.: B610504

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These application notes provide a comprehensive overview of the preclinical rationale and available clinical data for the combination of the SHP2 inhibitor **RMC-4550** (also known as RMC-4630) with immunotherapy. Detailed protocols for key preclinical experiments are included to facilitate further research and development in this promising area of oncology.

Introduction

RMC-4550 is a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling pathway.^{[1][2]} Dysregulation of this pathway is a key driver in many human cancers. Beyond its role in tumor cell proliferation, SHP2 is also implicated in modulating the tumor microenvironment and immune responses.^{[1][2]} Preclinical studies have demonstrated that **RMC-4550** can induce anti-tumor immunity, providing a strong rationale for its combination with immune checkpoint inhibitors.^{[1][2]}

Preclinical Data Summary

Monotherapy Activity of RMC-4550 in Syngeneic Mouse Models

Preclinical studies in immunocompetent mouse models have shown that **RMC-4550** as a single agent can induce anti-tumor immunity, with efficacy comparable to or greater than checkpoint

blockade in some models.[\[1\]](#)[\[2\]](#)

RMC-4550 in Combination with Anti-PD-1 Therapy

The combination of **RMC-4550** with an anti-PD-1 antibody has demonstrated additive or synergistic anti-tumor activity in preclinical models.[\[1\]](#)[\[2\]](#) This enhanced efficacy is associated with favorable modulation of the tumor microenvironment.

Table 1: Summary of Preclinical Efficacy Data for **RMC-4550** and Anti-PD-1 Combination

Tumor Model	Treatment Group	Tumor Growth Inhibition (%)	Complete Regressions	Key Findings
CT26 (Colon Carcinoma)	RMC-4550	Significant	Not specified	Additive anti-tumor activity with checkpoint blockade. [1]
MC38 (Colon Adenocarcinoma)	RMC-4550 + Anti-PD-1	Not specified	Observed in some mice	Additive anti-tumor activity. [1]

Mechanism of Action: Remodeling the Tumor Microenvironment

RMC-4550 treatment has been shown to remodel the immunosuppressive tumor microenvironment:

- **Macrophage Repolarization:** **RMC-4550** leads to a direct and selective depletion of protumorigenic M2 macrophages and an increase in anti-tumor M1 macrophages.[\[1\]](#) This effect is attributed to the attenuation of CSF1 receptor signaling.[\[1\]](#)
- **T-Cell Infiltration:** Inhibition of SHP2 with **RMC-4550** modulates T-cell infiltrates within the tumor, similar to the effects of checkpoint blockade.[\[1\]](#)

Clinical Studies

A Phase 1 clinical trial (NCT04330664) is currently evaluating the safety and efficacy of RMC-4630 (**RMC-4550**) in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer.[3] As of the latest available information, quantitative results from this trial have not been publicly released. The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of the combination.

Experimental Protocols

In Vivo Syngeneic Mouse Model Protocol (Adapted)

This protocol is adapted from methodologies described in preclinical studies of **RMC-4550** and other targeted therapies.[4][5]

Objective: To evaluate the in vivo efficacy of **RMC-4550** in combination with an anti-PD-1 antibody in a syngeneic mouse model.

Materials:

- Syngeneic tumor cells (e.g., CT26, MC38)
- 6-8 week old female BALB/c or C57BL/6 mice
- **RMC-4550** (formulated for oral gavage)
- Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
- Vehicle control for **RMC-4550**
- Isotype control antibody for anti-PD-1
- Sterile PBS
- Calipers for tumor measurement

Procedure:

- Tumor Cell Implantation:

- Culture tumor cells to ~80% confluency.
- Harvest and resuspend cells in sterile PBS at a concentration of 1×10^6 cells/100 μ L.
- Subcutaneously inject 100 μ L of the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor tumor growth every 2-3 days using calipers.
 - Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Treatment Initiation:
 - When tumors reach an average volume of 100-150 mm^3 , randomize mice into treatment groups (n=8-10 mice per group):
 - Group 1: Vehicle + Isotype control
 - Group 2: **RMC-4550** + Isotype control
 - Group 3: Vehicle + Anti-PD-1 antibody
 - Group 4: **RMC-4550** + Anti-PD-1 antibody
- Dosing:
 - Administer **RMC-4550** daily via oral gavage at a dose of 30 mg/kg.[\[2\]](#)
 - Administer the anti-PD-1 antibody intraperitoneally at a dose of 10 mg/kg twice a week.
- Efficacy Readouts:
 - Continue to measure tumor volume every 2-3 days.
 - Monitor body weight as an indicator of toxicity.
 - At the end of the study (or when tumors reach a predetermined endpoint), euthanize mice and excise tumors for further analysis.

Tumor Microenvironment Analysis by Flow Cytometry (Adapted Protocol)

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with **RMC-4550** and/or anti-PD-1.

Materials:

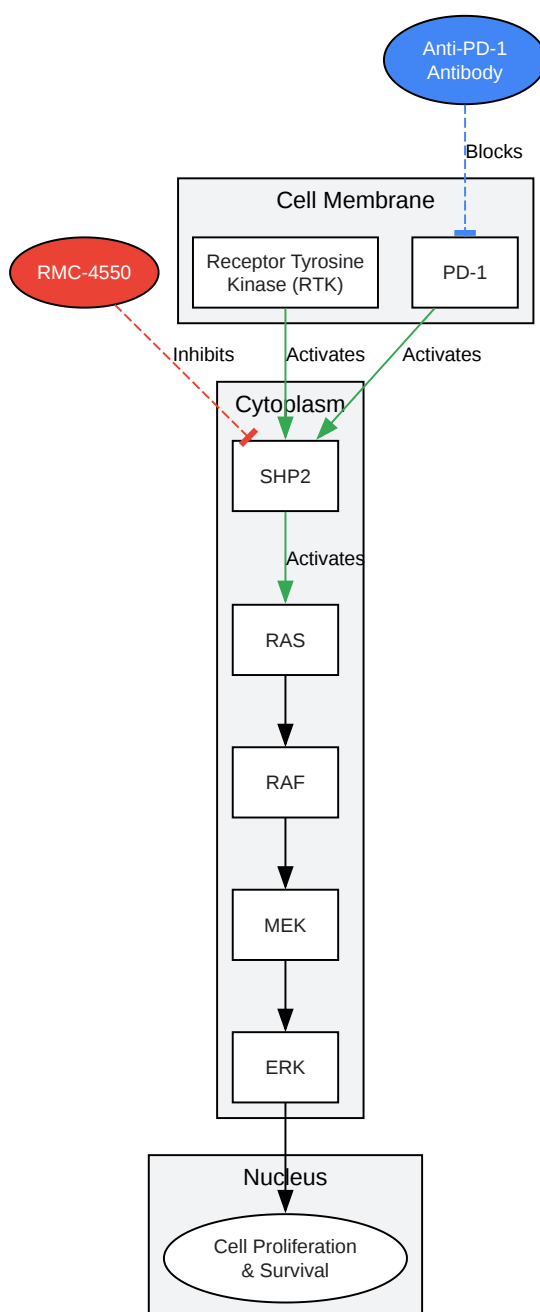
- Excised tumors
- Tumor dissociation kit
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Cell strainers (70 μ m)
- Red blood cell lysis buffer
- Fc block (anti-CD16/32)
- Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-F4/80, anti-CD11b, anti-CD206, anti-MHCII)
- Flow cytometer

Procedure:

- Single-Cell Suspension Preparation:
 - Mince the excised tumors into small pieces.
 - Digest the tumor tissue using a tumor dissociation kit according to the manufacturer's instructions.
 - Filter the resulting cell suspension through a 70 μ m cell strainer.

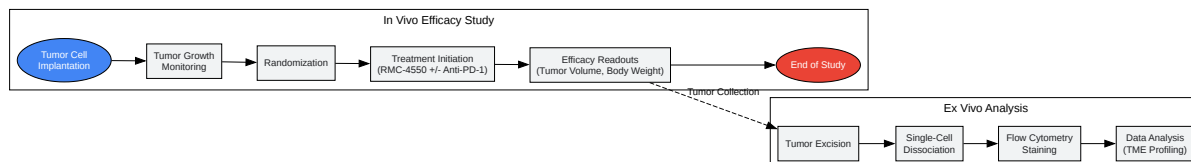
- Lyse red blood cells using a lysis buffer.
- Wash the cells with RPMI-1640 + 10% FBS.
- Staining:
 - Count the cells and resuspend at a concentration of 1×10^6 cells/100 μ L in FACS buffer.
 - Block Fc receptors with anti-CD16/32 for 10-15 minutes.
 - Add the antibody cocktail for surface marker staining and incubate for 30 minutes on ice in the dark.
 - Wash the cells twice with FACS buffer.
- Data Acquisition and Analysis:
 - Acquire the stained samples on a flow cytometer.
 - Analyze the data using appropriate software to quantify different immune cell populations (e.g., T cells, macrophages, M1/M2 macrophage subsets).

Visualizations



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Caption: **RMC-4550** and Anti-PD-1 Signaling Pathway Inhibition.



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Caption: Preclinical Experimental Workflow.

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